molecular formula C15H22O3Si B14244603 Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester CAS No. 443988-54-3

Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester

Cat. No.: B14244603
CAS No.: 443988-54-3
M. Wt: 278.42 g/mol
InChI Key: SVFKROHERZSFAP-UHFFFAOYSA-N
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Description

Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester is a specialized organic compound that belongs to the class of esters. It is characterized by the presence of an acetic acid moiety, a triethylsilyl group, and a phenylmethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, oxo(triethylsilyl)-, phenylmethyl ester typically involves the esterification of acetic acid derivatives with phenylmethyl alcohol in the presence of a triethylsilyl group. One common method involves the reaction of acetic anhydride with phenylmethyl alcohol in the presence of a triethylsilyl chloride catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters and alcohols.

Scientific Research Applications

Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, oxo(triethylsilyl)-, phenylmethyl ester involves its reactivity with various nucleophiles and electrophiles. The triethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenyl ester: Similar ester structure but lacks the triethylsilyl group.

    Acetic acid, benzyl ester: Contains a benzyl group instead of a phenylmethyl group.

    Acetic acid, triethylsilyl ester: Contains a triethylsilyl group but lacks the phenylmethyl ester group.

Uniqueness

Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester is unique due to the presence of both the triethylsilyl group and the phenylmethyl ester group. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications where selective protection and deprotection of functional groups are required.

Properties

CAS No.

443988-54-3

Molecular Formula

C15H22O3Si

Molecular Weight

278.42 g/mol

IUPAC Name

benzyl 2-oxo-2-triethylsilylacetate

InChI

InChI=1S/C15H22O3Si/c1-4-19(5-2,6-3)15(17)14(16)18-12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3

InChI Key

SVFKROHERZSFAP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(=O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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